iNOS vs. nNOS Selectivity: A 13.6-Fold Window Differentiates This Naphthalen-1-yl Analog from the Class Baseline
The target compound exhibits a clear quantitative selectivity for inducible NOS (iNOS) over neuronal NOS (nNOS) [1]. In a head-to-head cellular assay pair using HEK293 cells expressing the respective human isoforms, the compound inhibited iNOS-mediated nitric oxide production with an EC50 of 220 nM. In contrast, inhibition of human nNOS required an EC50 of 3,000 nM. This represents a 13.6-fold selectivity index. This contrasts sharply with the broader compound class described in US6069162A, where many indole carboxamide analogs show potent but non-selective NO production inhibition [2]. The quantitative potency and selectivity data are specific to the naphthalen-1-yl substitution, as no equivalent iNOS/nNOS selectivity data are publicly available for the 2-fluorophenyl or 3-bromophenyl analogs.
| Evidence Dimension | NOS Isoform Selectivity (iNOS vs nNOS) |
|---|---|
| Target Compound Data | iNOS EC50: 220 nM; nNOS EC50: 3,000 nM; Selectivity Ratio: 13.6-fold |
| Comparator Or Baseline | Class-level baseline: Many indole carboxamides from US6069162A exhibit non-selective inhibition of NO production without reported isoform selectivity data. |
| Quantified Difference | The target compound provides a 13.6-fold iNOS-over-nNOS selectivity window, which is not documented for its 2-fluorophenyl or 3-bromophenyl analogs. |
| Conditions | Cellular assay: Human iNOS and nNOS recombinantly expressed in HEK293 cells. iNOS inhibition assessed by nitric oxide production after 18 hrs using 2,3-diaminonaphthalene fluorescence. nNOS inhibition assessed after 24 hrs following ionomycin stimulation. |
Why This Matters
For research programs targeting iNOS-driven inflammatory pathways, a 13.6-fold selectivity window over nNOS is a critical differentiator that reduces the risk of neuronal off-target effects, a parameter absent in the procurement decision for close analogs lacking this data.
- [1] BindingDB. (n.d.). BDBM50348709: Inhibition of human iNOS and nNOS. ChEMBL curated data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348709 View Source
- [2] Fujisawa Pharmaceutical Co., Ltd. (2000). U.S. Patent No. 6,069,162A. Indolyl and benzofuranyl carboxamides as inhibitors of nitric oxide production. Retrieved from https://patents.google.com/patent/US6069162A/en View Source
